

# Spectroscopic and Structural Elucidation of 5-Amino-2-nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Amino-2-nitrobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic properties of **5-Amino-2-nitrobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization and quality control of this important chemical compound.

## Introduction

**5-Amino-2-nitrobenzoic acid** ( $C_7H_6N_2O_4$ , CAS No: 13280-60-9) is a substituted aromatic carboxylic acid with both an amino and a nitro functional group.<sup>[1]</sup> This unique substitution pattern makes it a versatile building block in organic synthesis. Accurate and reliable spectroscopic data are crucial for its identification, purity assessment, and the development of robust manufacturing processes. This guide presents a summary of its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **5-Amino-2-nitrobenzoic acid**, providing a quantitative basis for its structural confirmation.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of **5-Amino-2-nitrobenzoic acid** exhibits characteristic absorption bands corresponding to its amine, nitro, and carboxylic acid functionalities.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400 - 3200	N-H stretch (Amine)
3300 - 2500	O-H stretch (Carboxylic Acid)
1720 - 1680	C=O stretch (Carboxylic Acid)
1620 - 1580	N-H bend (Amine) & C=C stretch (Aromatic)
1550 - 1475	N-O asymmetric stretch (Nitro group)
1350 - 1300	N-O symmetric stretch (Nitro group)
1300 - 1200	C-N stretch (Aromatic Amine)
1250 - 1000	C-O stretch (Carboxylic Acid)

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **5-Amino-2-nitrobenzoic acid** are consistent with its substituted aromatic structure.

### <sup>1</sup>H NMR Spectroscopic Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

### <sup>13</sup>C NMR Spectroscopic Data (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The specific chemical shifts and coupling constants can be influenced by the solvent and concentration.

## Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above.

### Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid **5-Amino-2-nitrobenzoic acid** can be obtained using the Potassium Bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet Method:

- Thoroughly grind 1-2 mg of the dry sample in an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and mix thoroughly.
- Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the spectrum over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method:

- Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

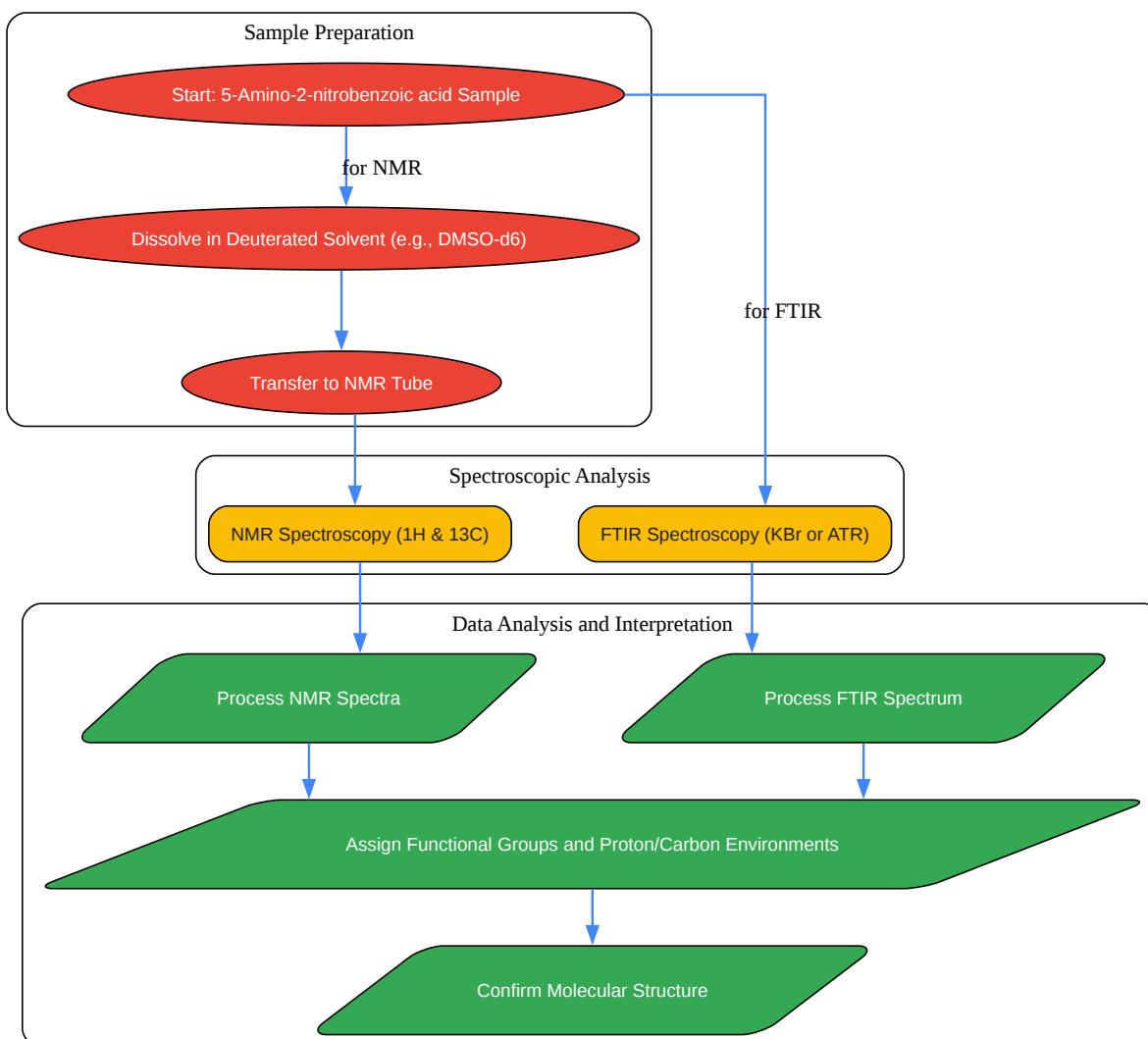
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the spectrum in the mid-infrared range, typically from 4000 to 400  $\text{cm}^{-1}$ .
- A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve approximately 5-10 mg of **5-Amino-2-nitrobenzoic acid** in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), to a concentration of 5-10 mg/mL.
- Transfer the solution to a 5 mm NMR tube.
- Record the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz spectrometer.
- Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
- For <sup>1</sup>H NMR, acquire data over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, use a proton-decoupled sequence to simplify the spectrum, with a spectral width of 0-200 ppm.

## Visualized Workflows

The following diagrams illustrate key processes related to the analysis and application of **5-Amino-2-nitrobenzoic acid**.



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Caption: General workflow for the spectroscopic analysis of **5-Amino-2-nitrobenzoic acid**.

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Caption: Logical workflow for the synthesis of an azo dye from **5-Amino-2-nitrobenzoic acid**.

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## References

- 1. 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298 - PubChem  
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